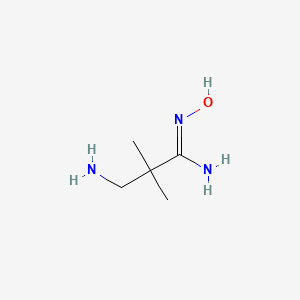
3-amino-N-hydroxy-2,2-dimethylpropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-hydroxy-2,2-dimethylpropanimidamide is a chemical compound with the molecular formula C5H13N3O and a molecular weight of 131.18 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include an amino group, a hydroxy group, and a dimethylpropanimidamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-hydroxy-2,2-dimethylpropanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropanimidamide with hydroxylamine and an amine source under specific conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere and at low temperatures to prevent decomposition.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories using small-scale synthesis techniques. The production involves standard organic synthesis procedures, including purification steps such as recrystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-hydroxy-2,2-dimethylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxy group to an amine group.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-amino-N-hydroxy-2,2-dimethylpropanimidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-amino-N-hydroxy-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-hydroxy-2,2-dimethylpropanimidamide: Similar in structure but lacks the amino group.
3-chloro-N-hydroxy-2,2-dimethylpropanamide: Contains a chloro group instead of an amino group.
Uniqueness
3-amino-N-hydroxy-2,2-dimethylpropanimidamide is unique due to the presence of both an amino and a hydroxy group, which allows for diverse chemical reactivity and potential applications in various fields. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C5H13N3O |
|---|---|
Molekulargewicht |
131.18 g/mol |
IUPAC-Name |
3-amino-N'-hydroxy-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C5H13N3O/c1-5(2,3-6)4(7)8-9/h9H,3,6H2,1-2H3,(H2,7,8) |
InChI-Schlüssel |
JVKQLIPCKWJUKQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(CN)/C(=N/O)/N |
Kanonische SMILES |
CC(C)(CN)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)
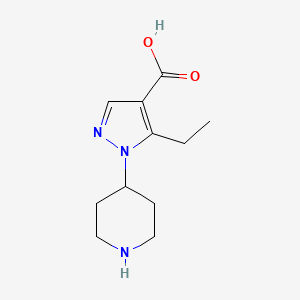
![2-{[(2-Iodocyclopentyl)oxy]methyl}oxane](/img/structure/B13308958.png)
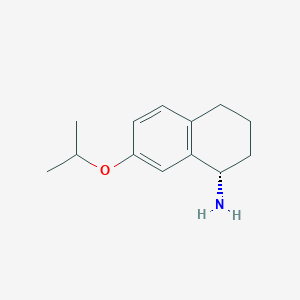
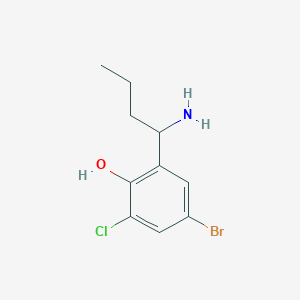
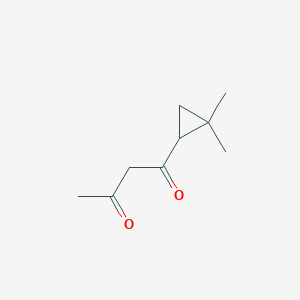
![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)
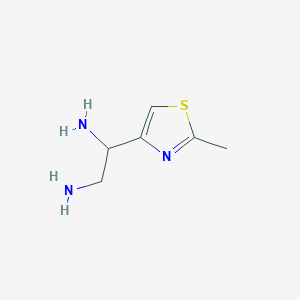
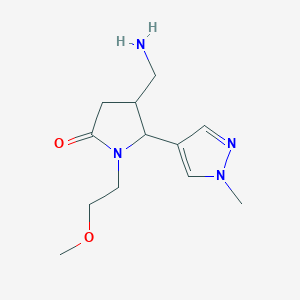
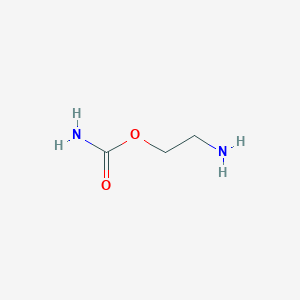
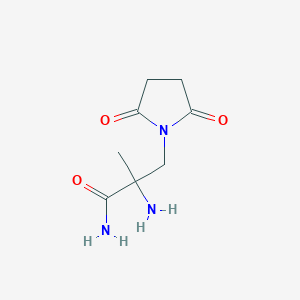
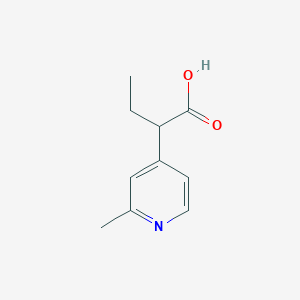
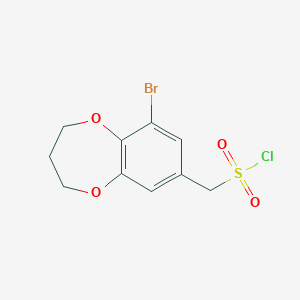
![3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine](/img/structure/B13309026.png)
